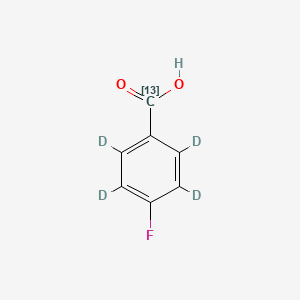

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Description

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYDXOIZLAWGSL-YRTBNJHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584012 | |

| Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-82-4 | |

| Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fluorination and Isotopic Labeling

- The fluorine atom is introduced typically by starting from 4-fluorobenzoic acid or its methyl ester derivatives. These can be commercially sourced or synthesized via electrophilic aromatic substitution reactions using fluorinating agents.

- The alpha-^13C label is incorporated by using ^13C-labeled carbon dioxide or ^13C-labeled methyl iodide in the synthesis of the carboxyl group or ester intermediates.

- According to a documented method, 4-fluorobenzoic acid-alpha-^13C-2,3,5,6-d4 can be purchased or synthesized by introducing the fluorine atom and isotopic labels sequentially or simultaneously, ensuring isotopic purity of approximately 99 atom % for ^13C and 98 atom % for deuterium.

Aromatic Ring Deuteration

- Deuteration of the aromatic ring at positions 2, 3, 5, and 6 is achieved by isotopic exchange reactions in the presence of deuterated solvents such as D2O or concentrated D2SO4 under microwave-assisted heating.

- For example, a procedure involves adding 400 mg of 4-fluorobenzoic acid standard to 6 mL of concentrated D2SO4 in a microwave round-bottom flask and heating at 150 °C for 2 to 5 minutes to obtain doubly deuterated derivatives.

- The efficiency of deuteration is monitored by mass spectrometry and corrected for recoveries using isotopically labeled internal standards.

Purification and Quality Control

- After synthesis, the product is purified by solvent extraction, recrystallization, or chromatography.

- Purity and isotopic incorporation are confirmed by NMR spectroscopy and mass spectrometry.

- Quality control includes the use of isotopically labeled standards for calibration and correction of recoveries to ensure accurate quantification of isotopic enrichment.

Representative Experimental Protocol

| Step | Procedure Details |

|---|---|

| Starting Material | 4-Fluorobenzoic acid or methyl 4-fluorobenzoate (commercial or synthesized) |

| Isotopic Labeling | Use ^13C-labeled precursors for carboxyl carbon; deuterated solvents (D2O, D2SO4) for aromatic H/D exchange |

| Reaction Conditions | Microwave heating at 150 °C for 2-5 min in concentrated D2SO4 for deuteration |

| Workup | Dilution with 50:50 acetonitrile/water, filtration, and solvent extraction |

| Analysis | Direct infusion negative ESI-MS, NMR for isotopic incorporation and purity assessment |

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- Microwave-assisted deuteration significantly reduces reaction time and improves isotopic incorporation efficiency compared to conventional methods.

- The use of isotopically labeled internal standards is critical for accurate correction of recoveries and quantification of isotopic purity.

- Industrial synthesis methods emphasize solvent choice, temperature control, and inert atmosphere to maximize yield and isotopic purity.

- The deuterium incorporation at positions 2,3,5,6 is facilitated by acidic conditions and the use of concentrated deuterated sulfuric acid, which promotes rapid H/D exchange.

- Quality control protocols involve NMR and mass spectrometry to confirm isotopic enrichment and chemical purity, ensuring suitability for research applications.

Summary Table: Key Parameters for Preparation

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting Material | 4-Fluorobenzoic acid or methyl ester | Commercial or synthesized |

| ^13C Source | ^13C-labeled CO2 or methyl iodide | For carboxyl carbon labeling |

| Deuteration Solvent | Concentrated D2SO4, D2O | Microwave-assisted or reflux |

| Reaction Temperature | 150 °C (microwave), 78 °C (reflux) | Microwave reduces time |

| Reaction Time | 2-5 min (microwave), 7-8 hrs (reflux) | Microwave preferred for efficiency |

| Purification Methods | Solvent extraction, recrystallization, chromatography | To achieve >99% purity |

| Isotopic Purity | ^13C ~99 atom %, D ~98 atom % | Confirmed by NMR and MS |

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in reactions typical of fluorinated benzoic acids, with modifications influenced by isotopic labeling. Key reactions include:

Esterification

Reaction of the carboxylic acid group with alcohols under acidic conditions produces labeled esters. For example:

-

Reagents/Conditions : Absolute ethanol, concentrated H₂SO₄, 7–8 hours of reflux at 78°C.

-

Product : 4-Fluorobenzoate ester (yield: quantitative).

-

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/n-hexane (1:1) .

Hydrazide Formation

The ester intermediate reacts with hydrazine hydrate to form hydrazides:

-

Reagents/Conditions : Hydrazine hydrate (3:1 ratio to ester), ethanol, 12–15 hours of stirring.

-

Product : 4-Fluorobenzhydrazide (crystalline solid).

Nucleophilic Substitution

The fluorine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

-

Example : Synthesis of 2-bromo-N-(aryl)acetamide derivatives.

Oxadiazole Ring Formation

The hydrazide reacts with thiols to form 1,3,4-oxadiazole derivatives:

-

Reagents/Conditions :

-

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, DMF, lithium hydride (LiH) catalyst.

-

Stirring at room temperature for 30 minutes, followed by addition of bromoacetamide derivatives.

-

-

Product : N-substituted 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-sulfanyl]acetamides .

Reaction Data Table

The following table summarizes key reactions and outcomes from experimental studies:

Isotopic Effects on Reactivity

While the deuterium and ¹³C labels do not alter the fundamental reactivity of the parent compound, they enable precise tracking in:

-

Kinetic Isotope Effects (KIE) : Deuterium substitution may slow reaction rates in hydrogen-transfer steps.

-

Analytical Detection : Enhanced sensitivity in mass spectrometry and NMR for mechanistic studies .

Research Findings

-

Antimicrobial Activity : Derivatives such as hydrazide hydrazones and oxadiazoles exhibit moderate to strong activity against bacterial strains (e.g., E. coli, S. aureus) .

-

Stability : The isotopic labels remain intact under standard reaction conditions, confirmed by isotopic purity analyses (99 atom% ¹³C, 98 atom% D) .

Applications De Recherche Scientifique

Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS)

The incorporation of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 as an internal standard in IDMS has been shown to significantly improve the accuracy and precision of quantitative analyses. This method is particularly useful in determining trace levels of contaminants in complex matrices such as water and soil. The isotopic labeling allows for better differentiation between the analyte and potential interferences during mass spectrometric analysis .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Recent studies have optimized matrix removal procedures using ion-exchange resins prior to LC-MS/MS analysis of fluorinated benzoic acids. The use of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 as an internal standard has resulted in detection limits ranging from 0.01 to 0.15 ng/ml with recoveries between 80% and 100% for most tracers . This method enhances the detection capabilities for environmental monitoring of fluorinated compounds.

Environmental Monitoring

Tracers in Saline Reservoirs

The compound has been utilized as a tracer in studies investigating the behavior of pollutants in saline environments. Its stable isotopic nature allows researchers to track its movement and transformation within aquatic systems. This application is crucial for understanding the fate of contaminants and developing remediation strategies .

Pharmaceutical Research

Drug Development

In pharmaceutical research, 4-Fluorobenzoic acid derivatives are often explored for their biological activity. The deuterated form aids in pharmacokinetic studies by allowing precise tracking of drug metabolism and distribution within biological systems. This is particularly valuable when assessing the efficacy and safety profiles of new drug candidates .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor in the synthesis of various APIs due to its ability to undergo selective reactions. Its unique structure facilitates the introduction of functional groups necessary for biological activity while maintaining stability during synthesis processes .

Organic Synthesis

Reactions Involving Arene Carboxylic Acids

Research has demonstrated that 4-Fluorobenzoic acid derivatives can participate in ortho-selective amination reactions, leading to the formation of valuable amine compounds. The use of deuterated forms allows for detailed mechanistic studies through NMR spectroscopy, providing insights into reaction pathways and product formation .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 depends on its application. In NMR studies, the isotopic labels (carbon-13 and deuterium) enhance the sensitivity and resolution of the spectra, allowing for detailed analysis of molecular structures and dynamics. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoic acid: The non-labeled version of the compound.

2-Fluorobenzoic acid: A positional isomer with the fluorine atom at the ortho position.

4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is unique due to its isotopic labeling, which makes it particularly valuable for NMR studies. The combination of carbon-13 and deuterium labels provides enhanced spectral resolution and sensitivity, making it a powerful tool for detailed molecular analysis .

Activité Biologique

4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 (CAS Number: 285977-82-4) is a deuterated derivative of 4-fluorobenzoic acid, which has gained attention in various scientific fields due to its unique isotopic labeling and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, applications in research, and relevant case studies.

Molecular Formula : C7H5FO2

Molecular Weight : 145.13 g/mol

Purity : Min 99% atom % 13C, min 98% atom % D

The biological activity of 4-fluorobenzoic acid-α-13C-2,3,5,6-d4 primarily involves its interaction with various biological targets. The compound can influence metabolic pathways by altering enzyme activities and binding to specific receptors. Its fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Applications

- Proteomics Research : This compound is utilized as an isotopic standard in mass spectrometry for quantitative proteomics. Its unique isotopic signature allows for accurate quantification of proteins in complex biological samples .

- Drug Development : The compound's structural similarities to other pharmacologically active benzoic acids suggest potential applications in drug design and development. Studies have indicated that modifications to the benzoic acid structure can lead to enhanced activity against specific biological targets .

- Metabolic Studies : As a stable isotope-labeled compound, it serves as a tracer in metabolic studies to investigate the metabolic pathways of aromatic compounds in biological systems .

Case Study 1: Quantitative Analysis in Metabolomics

A study utilized 4-fluorobenzoic acid-α-13C-2,3,5,6-d4 as an internal standard for the quantification of metabolites in human plasma samples. The researchers demonstrated that using this isotopic standard improved accuracy and precision in measuring concentrations of various metabolites by compensating for matrix effects during analysis .

Case Study 2: Interaction with Enzymes

Another investigation focused on the interaction of 4-fluorobenzoic acid derivatives with specific enzymes involved in drug metabolism. The study revealed that the presence of fluorine significantly affected the binding affinity to cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolism .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Proteomics Standardization | Used as an isotopic standard for accurate protein quantification |

| Enzyme Interaction | Alters binding affinity to cytochrome P450 enzymes |

| Metabolic Tracer | Serves as a tracer in metabolic studies |

| Potential Drug Development | Structural modifications lead to enhanced activity against specific targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.